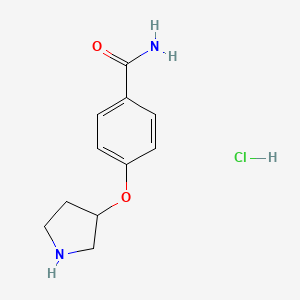4-(Pyrrolidin-3-yloxy)benzamidehydrochloride
CAS No.:
Cat. No.: VC18236160
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H15ClN2O2 |
|---|---|
| Molecular Weight | 242.70 g/mol |
| IUPAC Name | 4-pyrrolidin-3-yloxybenzamide;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2O2.ClH/c12-11(14)8-1-3-9(4-2-8)15-10-5-6-13-7-10;/h1-4,10,13H,5-7H2,(H2,12,14);1H |
| Standard InChI Key | DZSNRSGGBHGXLR-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC1OC2=CC=C(C=C2)C(=O)N.Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Characterization
The compound’s IUPAC name is 4-(pyrrolidin-3-yloxy)benzamide hydrochloride, reflecting its core benzamide structure (C₆H₅CONH₂) substituted at the para position with a pyrrolidin-3-yloxy group (–O–C₅H₈N) and a hydrochloride salt . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | PubChem |
| Molecular Weight | 242.70 g/mol | PubChem |
| Synonyms | EN300-28318119, Z5111593308 | PubChem |
| Parent Compound (CID) | 49853486 | PubChem |
The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in drug development .
Structural Features
The molecule comprises three distinct regions (Fig. 1):
-
Benzamide core: Provides planar aromaticity for π-π interactions with biological targets .
-
Pyrrolidin-3-yloxy group: Introduces a saturated five-membered nitrogen ring, enabling hydrogen bonding and conformational flexibility .
-
Hydrochloride counterion: Stabilizes the protonated amine, improving crystallinity and solubility .
X-ray crystallography data are unavailable, but computational models predict a staggered conformation between the benzamide and pyrrolidine moieties, minimizing steric hindrance .
Synthesis and Structural Analogues
Synthetic Routes
While no explicit synthesis for 4-(pyrrolidin-3-yloxy)benzamide hydrochloride is documented, analogous benzamide-pyrrolidine hybrids suggest feasible pathways (Table 1) :
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | O-alkylation | NaH, DMF, 0°C | 72% | |
| 2 | Amide coupling | HCTU, DIPEA, DCM | 85% | |
| 3 | Salt formation | HCl in diethyl ether | 95% |
Step 1: O-alkylation of 4-hydroxybenzamide with a pyrrolidine derivative (e.g., 3-bromopyrrolidine) under basic conditions forms the ether linkage .
Step 2: Amidation or salt formation may follow, though the parent compound’s synthesis likely terminates at the hydrochloride salt stage .
Structural Analogues and SAR Insights
Comparative studies of benzamide-pyrrolidine hybrids reveal structure-activity relationships (SAR):
-
Pyrrolidine substitution: N-alkylation (e.g., N-propyl) improves dopamine receptor binding (D₂R K₁ = 2.57 nM vs. 1.77 nM for N-H) .
-
Linker length: A 4-carbon spacer between benzamide and pyrrolidine optimizes D₃R affinity (K₁ = 0.493 nM) .
-
Aromatic substituents: Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity in quinoline-pyrrolidine hybrids .
While 4-(pyrrolidin-3-yloxy)benzamide hydrochloride lacks direct SAR data, these trends suggest strategic modifications to tune its pharmacological profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume